molecular formula C10H13BrClNO B13320751 2-(1-Aminobutyl)-6-bromo-4-chlorophenol

2-(1-Aminobutyl)-6-bromo-4-chlorophenol

Cat. No.: B13320751
M. Wt: 278.57 g/mol
InChI Key: RIGBDYFGDCVMQP-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-6-bromo-4-chlorophenol typically involves the following steps:

    Amination: The introduction of the aminobutyl group can be carried out through nucleophilic substitution reactions. For example, 1-bromobutane can react with ammonia or an amine to form the aminobutyl group, which is then attached to the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for halogen substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Phenolic compounds with different substituents replacing the halogens.

Scientific Research Applications

2-(1-Aminobutyl)-6-bromo-4-chlorophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Aminobutyl)-6-bromo-4-chlorophenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminobutyl)-4-chlorophenol: Lacks the bromine substituent.

    2-(1-Aminobutyl)-6-bromophenol: Lacks the chlorine substituent.

    2-(1-Aminobutyl)-4-bromo-6-chlorophenol: Similar structure but different substitution pattern.

Uniqueness

2-(1-Aminobutyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminobutyl substituents on the phenol ring. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-(1-aminobutyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3

InChI Key

RIGBDYFGDCVMQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)Cl)Br)O)N

Origin of Product

United States

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